2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJJJIQYFNPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include chlorination, hydroxylation, and sulfonamide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives or indole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular processes. The pathways involved may include signal transduction, gene expression regulation, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents, linker groups, or indole substitution patterns.
Table 1: Key Structural Features of Analogs
Physicochemical Properties
The hydroxyl group in the target compound reduces lipophilicity (lower XLogP3) compared to analogs with trifluoromethyl (e.g., ) or methyl groups (e.g., ). For example:
- Target Compound : Estimated XLogP3 ~3.5–4.0 (based on structural similarity to ).
- Compound 31 (): Higher XLogP3 due to the trifluoromethyl group (~4.5–5.0).
- 3am (): N-methylation reduces hydrogen-bonding capacity, increasing membrane permeability.
Table 2: Molecular Properties
Biological Activity
2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the existing research findings on its biological activity, highlighting synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions, including the introduction of the chloro and sulfonamide groups onto an indole scaffold. The specific synthetic pathways can vary, but they generally include:
- Formation of Indole Derivative : Starting from a suitable indole precursor.
- Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.
- Sulfonamide Formation : Reaction with sulfonyl chloride to form the sulfonamide linkage.
Antimicrobial Activity
Research indicates that compounds related to 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.23 to 0.70 mg/mL against various bacterial strains including Bacillus cereus and Escherichia coli .
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MDA-MB-231 have shown that the compound can induce apoptosis at concentrations as low as 10 µM .
- IC50 Values : The IC50 values for various cancer cell lines ranged from 8.49 to 62.84 µg/mL, indicating significant cytotoxic effects .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy Against Staphylococcus :
- Anticancer Mechanisms :
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Bacillus cereus, E. coli | 0.23 - 0.70 mg/mL | Disruption of cell wall synthesis |
| Anticancer | HeLa, MDA-MB-231 | 8.49 - 62.84 µg/mL | Induction of apoptosis via caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
